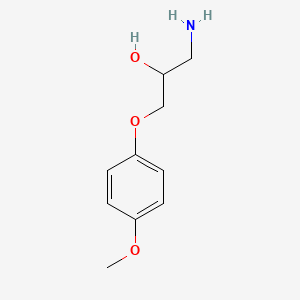

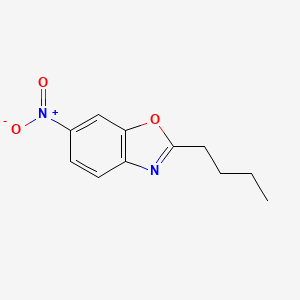

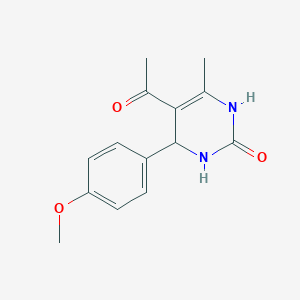

5-乙酰基-4-(4-甲氧基苯基)-6-甲基-3,4-二氢-1H-嘧啶-2-酮

描述

The compound 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a derivative of pyrimidinone, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrimidinone nucleus is a common structural motif in many pharmacologically active compounds, and modifications to this core structure can lead to compounds with analgesic, anti-inflammatory, and anticorrosive properties .

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the Biginelli reaction, which is a multicomponent condensation reaction involving an aldehyde, a β-keto ester (such as acetylacetone), and urea or thiourea. In the case of 4-Phenyl-6-methyl-5-acetyl-3,4-dihydropyrimidin-2-one, the synthesis was achieved using sulfamic acid as a catalyst, ethanol as a solvent, and aromatic aldehydes, acetylacetone, and urea by refluxing for 3 hours under stirring conditions, yielding up to 76.0% . This method is a variation of the Biginelli condensation and is a common approach for synthesizing pyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents on the pyrimidinone ring can significantly affect the compound's electronic properties and, consequently, its biological activity. For instance, the introduction of a methoxy group on the phenyl ring can influence the electron distribution within the molecule, which may be crucial for its interaction with biological targets or metal surfaces in the context of corrosion inhibition .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, including acylation, alkylation, and annelation. For example, N-acylation and N-alkylation of 5-amino-6-methyl-3-phenyl-4(3H)-pyrimidinone can lead to compounds with different biological activities . Additionally, the reaction of β-dicarbonyl compounds with dicyandiamide in the presence of nickel acetate can be used to build a pyrimido[4,5-d]pyrimidine system, which is another important scaffold in medicinal chemistry . The acetylation of 4(3H)-pyrimidinone and its derivatives can lead to selective acetylation at N-1, and in the presence of water, these compounds can undergo ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the ring. These properties are crucial for the compound's application as a drug or a corrosion inhibitor. For instance, the corrosion inhibition efficiency of 5-acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one increases with concentration, and its adsorption on mild steel surfaces follows Langmuir and Temkin isotherms. The compound forms a protective film on the metal surface, which can be observed using techniques like SEM and AFM . Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide insights into the interaction energies and molecular orbital characteristics that are relevant for the compound's function as a corrosion inhibitor .

科学研究应用

杂环系统的合成

该化合物的首要应用之一是合成各种杂环系统。它作为试剂用于制备不同类型的嘧啶酮,这在药物和化学研究中至关重要。例如,它的衍生物已用于合成 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮、5H-噻唑并[3,2-a]嘧啶-5-酮和 4H-吡啶并[1,2-a]-吡啶-4-酮,展示了其在创建一系列杂环化合物方面的多功能性 (Selič、Grdadolnik 和 Stanovnik,1997)。

化学合成和结构阐明

另一个重要的应用是在化学合成和结构分析中。该化合物通过 Biginelli 反应合成,该反应涉及乙酰丙酮与芳香醛和尿素的反应。这些合成化合物的结构通过各种光谱方法表征,突出了该化合物在推进化学合成和分析技术中的作用 (Yarim、Saraç、Ertan、Batu 和 Erol,1999)。

反应机理的研究

该化合物还用于探索不同的化学反应机理。例如,相关化合物 5-乙酰基-1,6-二甲基-4-苯基-3,4-二氢嘧啶-2(1H)-酮的 LiAlH4 还原和后续反应提供了对复杂有机反应途径和机理的见解。这类研究对于理解和开发有机化学中的新合成方法至关重要 (Zlatković 和 Radulović,2017)。

催化应用

该化合物已使用各种催化方法合成,证明了其在催化研究中的重要性。例如,它在强酸离子交换膜催化下的合成说明了其在开发更有效和可持续的化学过程中的作用 (Shu-jing,2004)。

药物设计和药理学研究

最后,该化合物及其衍生物在药物设计和药理学研究中具有重要意义。它们因其生物活性而受到研究,包括抗菌和抗肿瘤活性。这些研究对于发现新的治疗剂和了解其活性的分子基础至关重要 (Al-Juboori,2020)。

安全和危害

属性

IUPAC Name |

5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-12(9(2)17)13(16-14(18)15-8)10-4-6-11(19-3)7-5-10/h4-7,13H,1-3H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAHGFPYDWPUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384753 | |

| Record name | 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

CAS RN |

5136-16-3 | |

| Record name | 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。